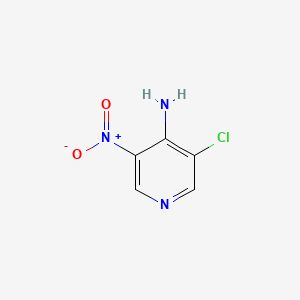

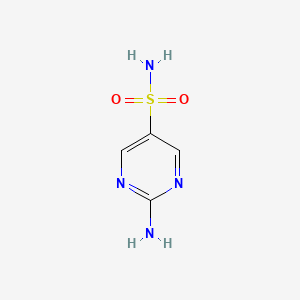

2-Aminopyrimidine-5-sulfonamide

Descripción general

Descripción

2-Aminopyrimidine-5-sulfonamide is a compound that has been mentioned in the context of microbial transformation . It is a major biotransformation product under certain nutrient conditions .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been reported in several studies . One method involves preparing the derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, has been studied . These compounds are known for their simple design, which can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

The chemical reactions involving 2-aminopyrimidine derivatives have been explored in various studies . These compounds have been tested for their in vitro activities against various organisms, and their cytotoxic properties have been determined .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives have been studied . These compounds are known for their low molecular weight and perfectly functionalized moiety .Aplicaciones Científicas De Investigación

-

Chemical Synthesis of Biomolecules

- Field: Organic Chemistry

- Application: 2-Aminopyrimidine derivatives are key intermediates in the chemical synthesis of biomolecules .

- Method: The formation of the heterocyclic 2-aminopyrimidine system is one of the main approaches. This involves various chemical transformations of functionalized 2-aminopyrimidines .

- Results: These compounds have a broad spectrum of activities and their synthesis has attracted attention for many decades .

-

Antitrypanosomal and Antiplasmodial Activities

- Field: Medicinal Chemistry

- Application: New 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities .

- Method: The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Electrocatalytic Activity

- Field: Electrochemistry

- Application: 2-Aminopyrimidine derivatives have been used in the development of electrocatalysts .

- Method: The compounds are used in the synthesis of nitrogen-doped porous nanocomposites, which are then tested for their electrocatalytic activity .

- Results: These nanocomposites have shown promising results in oxygen reduction reactions in alkaline electrolyte .

-

Antibacterial Activity

- Field: Medicinal Chemistry

- Application: Certain 2-aminopyrimidine derivatives, when complexed with metals like cadmium(II) and copper(II), have shown antibacterial activity .

- Method: The compounds are synthesized by complexing 2-aminopyrimidine ligands with metal ions, and their antibacterial activity is tested against various bacterial strains .

- Results: Some of these complexes have demonstrated significant antibacterial activity .

-

Development of Antitumor Compounds

- Field: Oncology

- Application: 2-Aminopyrimidine derivatives have been used in the development of antitumor compounds .

- Method: The search for specific kinase inhibitors among 2-aminopyrimidines has culminated in the discovery of the drug Glivec in 1995 .

- Results: This has inspired a renewed interest in the directed synthesis of these derivatives as potential antitumor compounds .

-

Synthesis of Organosulfur Compounds

- Field: Organic Chemistry

- Application: Sulfonimidates, which are organosulfur (VI) species, have seen a resurgence in interest as intermediates to access other important organosulfur compounds .

- Method: The synthesis of sulfonimidates often involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents .

- Results: These compounds have found applications in various fields, including the synthesis of pharmaceuticals .

Direcciones Futuras

The future directions for research on 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, involve the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects . The influence of the structural modifications on these activities is a topic of ongoing discussion .

Propiedades

IUPAC Name |

2-aminopyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRARHQVEYBKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697706 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyrimidine-5-sulfonamide | |

CAS RN |

99171-23-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)